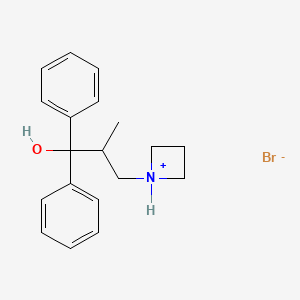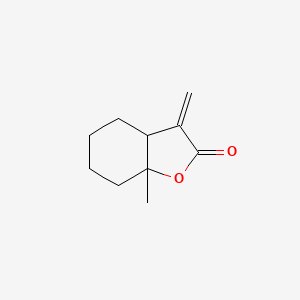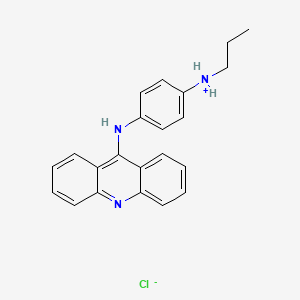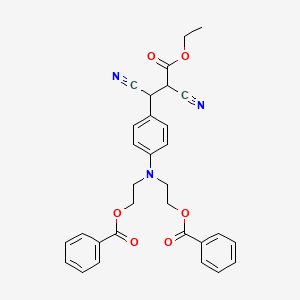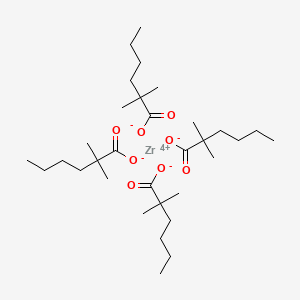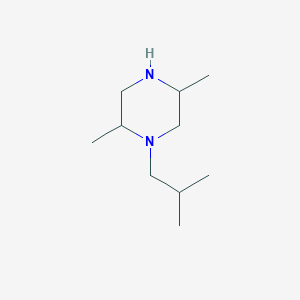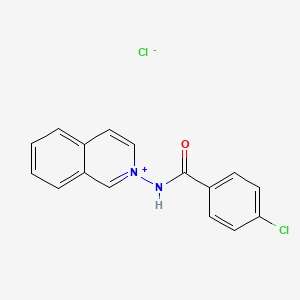
1-Eicosanol, aluminum salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Eicosanol, aluminum salt, is a compound formed by the reaction of 1-Eicosanol with aluminum. . The aluminum salt of 1-Eicosanol is used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
The preparation of 1-Eicosanol, aluminum salt, involves the reaction of 1-Eicosanol with aluminum compounds. One common method is the reaction of 1-Eicosanol with aluminum chloride in an organic solvent. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of aluminum chloride . The general reaction can be represented as follows:
[ \text{3 C}_20\text{H}_42\text{O} + \text{AlCl}_3 \rightarrow \text{Al(C}_20\text{H}_41\text{O)}_3 + 3 \text{HCl} ]
Industrial production methods may involve the use of aluminum alkoxides or other aluminum compounds to achieve higher yields and purity .
Chemical Reactions Analysis
1-Eicosanol, aluminum salt, undergoes various chemical reactions, including:
Oxidation: The aluminum salt can be oxidized to form aluminum oxide and other oxidation products.
Reduction: Reduction reactions can convert the aluminum salt back to 1-Eicosanol and aluminum metal.
Substitution: The aluminum salt can undergo substitution reactions with other alcohols or organic compounds to form new aluminum salts.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic solvents .
Scientific Research Applications
1-Eicosanol, aluminum salt, has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Eicosanol, aluminum salt, involves its interaction with molecular targets and pathways. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability . The aluminum component can interact with proteins and enzymes, potentially inhibiting their activity or altering their function . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-Eicosanol, aluminum salt, can be compared with other similar compounds such as:
1-Octadecanol, aluminum salt: Similar in structure but with a shorter carbon chain, leading to different physical and chemical properties.
1-Docosanol, aluminum salt: Has a longer carbon chain, which may affect its solubility and reactivity.
1-Hexadecanol, aluminum salt: Another long-chain fatty alcohol aluminum salt with distinct properties.
The uniqueness of this compound, lies in its specific chain length and the resulting balance of hydrophobic and hydrophilic properties, making it suitable for a wide range of applications .
Properties
CAS No. |
67905-31-1 |
|---|---|
Molecular Formula |
C60H123AlO3 |
Molecular Weight |
919.6 g/mol |
IUPAC Name |
aluminum;icosan-1-olate |
InChI |
InChI=1S/3C20H41O.Al/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21;/h3*2-20H2,1H3;/q3*-1;+3 |
InChI Key |
ILQJMJYHYAFKRS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC[O-].CCCCCCCCCCCCCCCCCCCC[O-].CCCCCCCCCCCCCCCCCCCC[O-].[Al+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


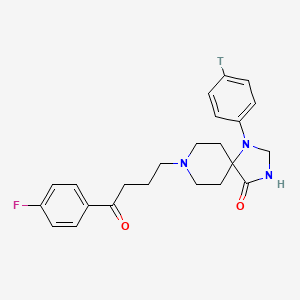
![4-(2-Oxo-2-phenylethyl)benzo[F]quinolin-4-ium bromide](/img/structure/B13776950.png)

